molecular formula C10H15NO B1361650 (s)-3-m-Tolyl-beta-alaninol CAS No. 1212834-96-2

(s)-3-m-Tolyl-beta-alaninol

Cat. No. B1361650
M. Wt: 165.23 g/mol
InChI Key: QBUYRBXUFMJAEP-JTQLQIEISA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Role in Plant Stress Tolerance

Beta-Alanine (beta-Ala) betaine, related to (s)-3-m-Tolyl-beta-alaninol, is identified as an osmoprotective compound in the Plumbaginaceae plant family. It contributes to plant tolerance against salinity and hypoxia, suggesting its potential for metabolic engineering in stress tolerance of crops (Rathinasabapathi et al., 2001).

2. Beta-Alanine Biosynthesis in Yeasts

In Saccharomyces cerevisiae, genes ALD2 and ALD3 are crucial for beta-alanine biosynthesis, an intermediate in pantothenic acid and coenzyme A production. This emphasizes the role of beta-alanine in cellular metabolism and its potential applications in metabolic engineering (White et al., 2003).

3. Biotechnological Production

Beta-Alanine, as the only naturally occurring beta-amino acid, is valuable in the production of industrial chemicals for medicine and environmental applications. The biotechnological synthesis of beta-alanine, especially in microorganisms, is a significant area of research, reflecting its industrial importance (Wang et al., 2021).

4. Synthesis in Polymer Chemistry

Research on the carbonylative polymerizations of heterocycles, including the synthesis of polyesters and poly(amide-block-ester)s, utilizes beta-alanine derivatives. This has implications in the field of polymer chemistry and material sciences (Liu & Jia, 2004).

5. Biochemistry of Mycobacteria

Studies on Mycobacterium avium demonstrate the role of beta-alanine derivatives in the biosynthesis of surface glycopeptidolipid antigens. This has implications for understanding pathogenesis and could inform antibiotic development (Belisle et al., 1993).

Safety And Hazards

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Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(3S)-3-amino-3-(3-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUYRBXUFMJAEP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s)-3-Amino-3-(3-methylphenyl)propan-1-ol

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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